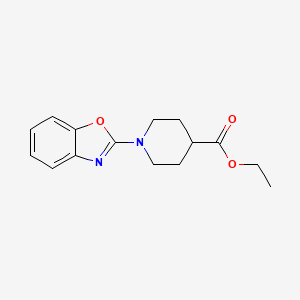

Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate

Description

Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate (CAS: Not explicitly listed; synonyms include ZINC259536, AC1LGMLH ) is a piperidine derivative functionalized with a benzoxazole heterocycle and an ethyl carboxylate group. The compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking or hydrogen bonding is critical.

Properties

CAS No. |

181811-42-7 |

|---|---|

Molecular Formula |

C15H18N2O3 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate |

InChI |

InChI=1S/C15H18N2O3/c1-2-19-14(18)11-7-9-17(10-8-11)15-16-12-5-3-4-6-13(12)20-15/h3-6,11H,2,7-10H2,1H3 |

InChI Key |

PWHNKDVIUQEVET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main components:

- Preparation of the 1,3-benzoxazole moiety

- Coupling of the benzoxazole derivative with a piperidine-4-carboxylic acid ethyl ester

The benzoxazole ring is formed by cyclization reactions involving 2-aminophenol derivatives and suitable acylating agents such as chloroacetyl chloride. The piperidine-4-carboxylate is then coupled to the benzoxazole nucleus using peptide coupling reagents or other coupling agents.

Synthesis of the Benzoxazole Moiety

The benzoxazole ring is commonly synthesized by reacting 2-aminophenol with chloroacetyl chloride, followed by cyclization under controlled conditions. For example, in the synthesis of related compounds such as Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate, 5-chloro-2-aminophenol reacts with chloroacetyl chloride to form the benzo[d]oxazole ring system.

Coupling with Piperidine-4-Carboxylate

The coupling step involves attaching the benzoxazole moiety to the piperidine ring substituted at the 4-position with an ethyl carboxylate group. This is typically achieved using peptide coupling reagents such as:

- N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) combined with 4-dimethylaminopyridine (DMAP)

- N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide with 1-hydroxybenzotriazole (HOBt)

- Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP)

- O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

These reagents activate the carboxylic acid group of the piperidine-4-carboxylate to react with the benzoxazole derivative, forming the desired amide or ester linkage.

Alternative Synthetic Routes and Conditions

Some synthetic routes involve direct alkylation or acylation of the piperidine nitrogen with benzoxazole derivatives under basic conditions. For example, potassium tert-butoxide and tetrabutylammonium bromide in dimethylformamide (DMF) have been used for regioselective alkylation of nitrogen atoms in related heterocyclic systems.

Example Synthesis Protocol (From Related Compounds)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-Aminophenol + Chloroacetyl chloride | Formation of benzoxazole ring via cyclization | Not specified |

| 2 | Piperidine-4-carboxylic acid ethyl ester + Benzoxazole derivative + EDC/DMAP or HOBt | Peptide coupling reaction to form this compound | Variable, typically moderate to high |

This general approach is adapted depending on substituents on the benzoxazole ring and the required purity or yield.

Data Tables and Comparative Analysis

Comparative Features of Related Benzoxazole-Piperidine Compounds

Peptide Coupling Reagents and Their Effectiveness

| Coupling Reagent | Advantages | Typical Use | Notes |

|---|---|---|---|

| EDC + DMAP | Mild, water-soluble byproducts | Activation of carboxylic acids | Widely used in peptide synthesis |

| EDC + HOBt | Reduces racemization | Peptide bond formation | Enhances yield and purity |

| PyBrOP | High coupling efficiency | Difficult substrates | Expensive, moisture sensitive |

| HATU | Fast reaction rates | Sterically hindered substrates | Common in medicinal chemistry |

These reagents enable efficient formation of the key amide bond linking the benzoxazole and piperidine moieties.

Research Discoveries and Perspectives

- The use of peptide coupling reagents in the synthesis of benzoxazole-piperidine derivatives is well-established, offering high selectivity and yields.

- Substituents on the benzoxazole ring, such as chlorine, affect the physicochemical properties of the compound, including lipophilicity and potentially biological activity.

- Alternative synthetic methods involving direct alkylation under basic conditions provide routes to related heterocyclic compounds, though these may require careful control of regioselectivity.

- There is ongoing research into optimizing these synthetic routes for better yields, purity, and scalability, especially for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate and related compounds:

Physicochemical Properties

- Melting Points :

- Solubility: Ethyl carboxylate groups generally enhance lipid solubility, but polar substituents (e.g., cyanopyridinyl ) may alter logP values.

Structural Advantages and Limitations

- Benzoxazole vs. Thiophene/Oxadiazole: Benzoxazole’s fused aromatic system offers metabolic stability but may reduce solubility compared to thiophene or oxadiazole .

- Cyanopyridinyl vs. Chloropyridazinyl: The electron-withdrawing cyano group (4-cyanopyridinyl ) could enhance reactivity in nucleophilic substitutions, whereas chloropyridazinyl’s halogen facilitates cross-coupling reactions .

Biological Activity

Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzoxazole moiety. Its chemical formula is and it possesses both hydrophilic and lipophilic characteristics, making it an interesting candidate for drug development.

Antitumor Activity

Research indicates that compounds containing the benzoxazole moiety exhibit significant antitumor properties. For instance, benzoxazole derivatives have been shown to inhibit cancer cell proliferation in various human cancer cell lines. In particular, studies have demonstrated that derivatives similar to this compound can possess IC50 values in the low micromolar range against several cancer types, including lung and bladder carcinomas .

Table 1: Antitumor Activity of Related Benzoxazole Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Benzoxazole derivative A | A-427 (Lung carcinoma) | 1.21 |

| Benzoxazole derivative B | RT-4 (Bladder carcinoma) | 0.04 |

| This compound | Various | TBD |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar compounds have shown activity against various bacterial strains such as E. coli and Staphylococcus aureus, indicating potential applications in treating infections . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds with a similar structure have been found to inhibit specific enzymes involved in tumor progression and bacterial metabolism.

- Induction of Apoptosis : Some benzoxazole derivatives induce programmed cell death in cancer cells through the activation of apoptotic pathways.

- Modulation of Signaling Pathways : These compounds may interact with various signaling pathways that regulate cell growth and survival.

Case Studies

A notable study investigated the cytotoxic effects of a related benzoxazole compound on human cancer cell lines. The results indicated that the compound led to significant reductions in cell viability at concentrations as low as 0.04 µM, outperforming established chemotherapeutics like cisplatin .

Another research effort focused on the synthesis of novel benzoxazole derivatives, which were screened for their biological activities against multiple pathogens and cancer cells. The findings suggested that modifications to the piperidine ring could enhance efficacy and selectivity towards specific targets .

Q & A

Q. What are the established synthetic pathways for Ethyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

- Esterification : Ethyl piperidine-4-carboxylate derivatives are often prepared by reacting piperidine precursors with ethyl chloroformate or via HCl-catalyzed esterification of carboxylic acids (e.g., ethyl isonipecotate in and ).

- Coupling Reactions : Amide or heterocyclic ring formation can be achieved using coupling agents like EDC/HOBt (e.g., in ) or Suzuki-Miyaura cross-coupling (e.g., PdCl₂(dppf) in ).

- Heterocyclic Substitution : The benzoxazole moiety is introduced through nucleophilic substitution or cyclization reactions. For example, reacting 2-chlorobenzoxazole derivatives with piperidine intermediates under basic conditions.

- Key Reaction Conditions : Optimized yields are achieved using polar aprotic solvents (e.g., dioxane/water in ), elevated temperatures (80–100°C), and inert atmospheres (N₂/Ar) .

Q. How is the structure of this compound validated post-synthesis?

- Methodological Answer : Structural validation employs:

- X-ray Crystallography : Using programs like SHELXL () to resolve crystal structures and confirm stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 410.1931 [M+H]⁺ in ) identifies molecular ions and fragmentation pathways.

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.63–6.72 ppm in ) confirms proton environments and substituent positions.

- Cross-Validation : Consistency between experimental and computational data (e.g., ring puckering analysis in ) resolves ambiguities .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : While specific toxicological data are limited (), general precautions for piperidine derivatives include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation ().

- Storage : In sealed containers under dry, inert conditions ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimization strategies include:

- Solvent-Free Synthesis : Physical grinding with PEG-400 () reduces side reactions and improves efficiency.

- Catalyst Screening : PdCl₂(dppf) () or LDA () enhances coupling/cyclization rates.

- Temperature/Time Control : Prolonged heating (e.g., 80°C for 2 hours in ) ensures complete conversion.

- Purification Techniques : Column chromatography (e.g., ethyl acetate/hexane gradients in ) isolates high-purity products .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions arise from conformational flexibility (e.g., piperidine ring puckering in ) or overlapping signals. Solutions include:

- Tandem MS/MS : Fragment ion analysis (e.g., m/z 392.1821 and 272.1593 in ) clarifies connectivity.

- DFT Calculations : Modeling ring conformations () predicts NMR/IR spectra.

- 2D NMR : COSY and NOESY experiments differentiate regioisomers .

Q. What computational methods are used to model the piperidine ring conformation in this compound?

- Methodological Answer :

- Ring Puckering Coordinates : Defined by Cremer and Pople (), these parameters quantify deviations from planarity (amplitude q and phase angle φ).

- Molecular Dynamics (MD) Simulations : Predict stable conformers under physiological conditions.

- Docking Studies : Assess interactions with biological targets (e.g., enzymes in ) .

Q. What strategies are employed to study the biological activity of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modifying the benzoxazole or piperidine moieties (e.g., ) to assess potency.

- Enzyme Assays : Testing inhibition of targets like kinases or proteases (e.g., neurotropic alphavirus replication in ).

- In Vivo Models : Mouse studies () evaluate pharmacokinetics and toxicity .

Q. How can low solubility in pharmacological assays be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.